molecular formula C17H16BrFO4 B13021759 Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Cat. No.: B13021759
M. Wt: 383.2 g/mol
InChI Key: KMAJLWSAWZKARD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a substituted benzoate ester with a complex aromatic scaffold. Its structure features:

  • Bromine at the 3-position, which enhances electrophilic reactivity.
  • Ethoxy and 3-fluorobenzyloxy substituents at the 5- and 4-positions, respectively, influencing steric and electronic properties.
  • A methyl ester group at the carboxylate terminus, critical for solubility and metabolic stability.

This compound is a key intermediate in medicinal chemistry and agrochemical synthesis, particularly in the development of kinase inhibitors or herbicides due to its halogenated and alkoxy-substituted aromatic system .

Properties

Molecular Formula

C17H16BrFO4

Molecular Weight

383.2 g/mol

IUPAC Name

methyl 3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-5-4-6-13(19)7-11/h4-9H,3,10H2,1-2H3

InChI Key

KMAJLWSAWZKARD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-bromo-5-ethoxy-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst . This is followed by the etherification of the resulting ester with 3-fluorobenzyl bromide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is used in various scientific research applications, including:

Comparison with Similar Compounds

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6)

Structural Differences :

  • Ester Group : Ethyl vs. methyl ester.
  • Benzyloxy Substituent : 2-chloro-4-fluorobenzyl vs. 3-fluorobenzyl.

Impact :

  • The 2-chloro-4-fluorobenzyl group introduces additional steric hindrance and electronic withdrawal, which could reduce nucleophilic substitution rates at the bromine site .
Property Methyl Ester (Target) Ethyl Ester (CAS 1706446-85-6)
Molecular Formula C₁₇H₁₆BrFO₄ C₁₈H₁₇BrClFO₄
Molecular Weight 383.21 g/mol 434.11 g/mol
Key Substituents 3-Fluorobenzyl 2-Chloro-4-fluorobenzyl

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate (CAS 1706453-05-5)

Structural Differences :

  • Ester Group : Allyl vs. methyl.

Impact :

  • The allyl ester introduces a reactive alkene, enabling conjugation or polymerization in drug-delivery systems.
  • Increased steric bulk may reduce enzymatic hydrolysis rates compared to the methyl ester .

Benzohydrazide Derivatives (CAS 1706443-55-1 and 1706443-50-6)

Structural Differences :

  • Functional Group : Benzohydrazide (-CONHNH₂) vs. methyl ester (-COOCH₃).

Impact :

  • The hydrazide group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition.
  • Reduced metabolic stability compared to ester derivatives due to susceptibility to oxidative degradation .
Property Methyl Ester (Target) Benzohydrazide (CAS 1706443-55-1)
Molecular Formula C₁₇H₁₆BrFO₄ C₁₆H₁₆BrFN₂O₃
Molecular Weight 383.21 g/mol 383.21 g/mol
Key Functional Group Methyl ester Benzohydrazide

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde (Fluorochem)

Structural Differences :

  • Core Structure : Benzaldehyde vs. benzoate ester.
  • Substituents : 2,4-dichlorobenzyl and methoxy vs. 3-fluorobenzyl and ethoxy.

Impact :

  • The aldehyde group offers a reactive site for condensation reactions, useful in Schiff base synthesis.
  • Dichlorobenzyl substitution increases hydrophobicity and may enhance antimicrobial activity .

Biological Activity

Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H18BrFO4
  • Molecular Weight : 409.2 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a bromine atom, an ethoxy group, and a fluorobenzyl ether, which are critical for its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity and binding affinity to biological targets. Preliminary studies suggest that these interactions may inhibit certain enzyme activities or modulate receptor functions, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, this compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is a focal point of ongoing research.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed an IC50 value of approximately 15 µg/mL for S. aureus, indicating moderate antibacterial activity.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells. Further investigations into the mechanism suggested that the compound triggers apoptosis via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique FeaturesAntimicrobial Activity (IC50 µg/mL)Anticancer Activity (IC50 µM)
This compoundC19H18BrFO4Bromine and fluorine substituents1512
Methyl 3-bromo-5-methoxy-4-(benzyl)benzoateC18H18BrO4Lacks fluorine substituent2520
Methyl 3-chloro-5-ethoxy-4-(benzyl)benzoateC19H18ClO4Chlorine instead of bromine30>30

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